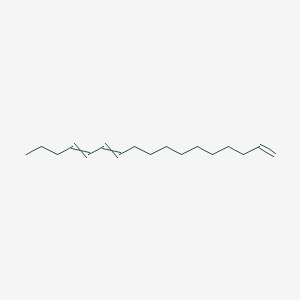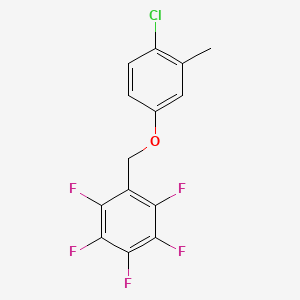
Benzene, 1-((4-chloro-3-methylphenoxy)methyl)-2,3,4,5,6-pentafluoro-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzene, 1-((4-chloro-3-methylphenoxy)methyl)-2,3,4,5,6-pentafluoro- is a complex organic compound characterized by a benzene ring substituted with multiple functional groups. This compound is notable for its unique chemical structure, which includes a pentafluorobenzene core, a chloromethylphenoxy group, and a methyl group. The presence of these substituents imparts distinct chemical properties and reactivity to the compound.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Benzene, 1-((4-chloro-3-methylphenoxy)methyl)-2,3,4,5,6-pentafluoro- typically involves multiple steps, starting with the preparation of the pentafluorobenzene core. This can be achieved through the fluorination of benzene using reagents such as antimony pentafluoride (SbF5) or cobalt trifluoride (CoF3). The chloromethylphenoxy group can be introduced via a nucleophilic substitution reaction, where 4-chloro-3-methylphenol reacts with a suitable chloromethylating agent under basic conditions. The final step involves the coupling of the pentafluorobenzene core with the chloromethylphenoxy intermediate, often facilitated by a palladium-catalyzed cross-coupling reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and cost-effectiveness. Continuous flow reactors and advanced purification techniques such as chromatography and crystallization are commonly employed to ensure high purity and consistency of the final product.
Análisis De Reacciones Químicas
Types of Reactions
Benzene, 1-((4-chloro-3-methylphenoxy)methyl)-2,3,4,5,6-pentafluoro- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3), leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of alcohols or alkanes.
Substitution: The compound is susceptible to nucleophilic substitution reactions, particularly at the benzylic position, where halogen atoms can be replaced by nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Sodium hydride (NaH) in dimethylformamide (DMF) for nucleophilic substitution.
Major Products
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols, alkanes.
Substitution: Amines, thiols.
Aplicaciones Científicas De Investigación
Benzene, 1-((4-chloro-3-methylphenoxy)methyl)-2,3,4,5,6-pentafluoro- has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel pharmaceuticals with improved efficacy and reduced side effects.
Industry: Utilized in the production of specialty chemicals, polymers, and advanced materials with unique properties.
Mecanismo De Acción
The mechanism of action of Benzene, 1-((4-chloro-3-methylphenoxy)methyl)-2,3,4,5,6-pentafluoro- involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity. For example, the presence of the pentafluorobenzene core can enhance the compound’s ability to penetrate cell membranes, while the chloromethylphenoxy group may interact with specific protein sites, leading to inhibition or activation of biological pathways.
Comparación Con Compuestos Similares
Similar Compounds
Benzene, 1-chloro-3-methyl-: Similar in structure but lacks the pentafluorobenzene core, resulting in different chemical properties and reactivity.
Benzene, 1-((4-chlorophenoxy)methyl)-2,3,4,5,6-pentafluoro-: Similar but without the methyl group, affecting its steric and electronic properties.
Uniqueness
Benzene, 1-((4-chloro-3-methylphenoxy)methyl)-2,3,4,5,6-pentafluoro- is unique due to the combination of its substituents, which impart distinct chemical and biological properties. The presence of the pentafluorobenzene core enhances its reactivity and stability, while the chloromethylphenoxy group provides specific binding interactions in biological systems.
Propiedades
Número CAS |
87002-14-0 |
|---|---|
Fórmula molecular |
C14H8ClF5O |
Peso molecular |
322.66 g/mol |
Nombre IUPAC |
1-[(4-chloro-3-methylphenoxy)methyl]-2,3,4,5,6-pentafluorobenzene |
InChI |
InChI=1S/C14H8ClF5O/c1-6-4-7(2-3-9(6)15)21-5-8-10(16)12(18)14(20)13(19)11(8)17/h2-4H,5H2,1H3 |
Clave InChI |
MFRPNGCMJANTJO-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C=CC(=C1)OCC2=C(C(=C(C(=C2F)F)F)F)F)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-Chloronaphtho[1,2-b]thiophene-2-carbonyl chloride](/img/structure/B14413143.png)

![N,N-Dipropyl-6,7,8,9-tetrahydro-3H-benzo[e]indol-8-amine](/img/structure/B14413152.png)
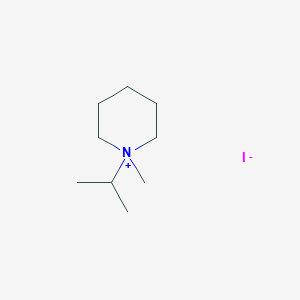
![2-[6-(4-Methoxyphenyl)-2H-thiopyran-2-ylidene]propanal](/img/structure/B14413170.png)
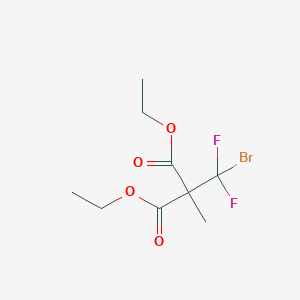


mercury](/img/structure/B14413184.png)
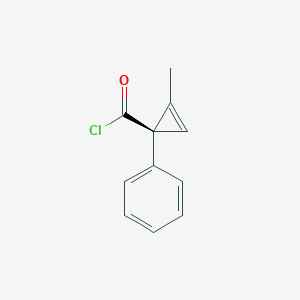
![(Z)-[(4-ethoxyphenyl)hydrazinylidene]-oxido-propylazanium](/img/structure/B14413198.png)
![N-{(4E)-4-[(Benzenesulfonyl)imino]cyclohexa-2,5-dien-1-ylidene}acetamide](/img/structure/B14413202.png)
![4-Bromo-N-[(2-cyanoethoxy)methyl]benzamide](/img/structure/B14413210.png)
